4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine
Description
4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine (CAS: 59681-66-2) is an aromatic diamine with the molecular formula C12H11ClN2 and a molecular weight of 218.68 g/mol . Its structure features a benzene ring substituted with two adjacent amine groups (at positions 1 and 2), a methyl group at the N1 position, a phenyl group at the same N1 position, and a chlorine atom at the para position (position 4) of the benzene ring. This compound is widely utilized as a precursor in pharmaceutical research, particularly in synthesizing bioactive molecules and heterocyclic compounds like indoloquinoxalines . Its spectral properties (¹³C NMR, ESI-MS) and safety data (GHS hazard warnings for skin/eye irritation) are well-documented .
Properties
IUPAC Name |
4-chloro-1-N-methyl-1-N-phenylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h2-9H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQKRMFAKXNRPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form benzene-1,2-diamine.
Chlorination: Benzene-1,2-diamine is chlorinated at the 4th position to form 4-chlorobenzene-1,2-diamine.
N-Methylation: The amino groups are methylated using methyl iodide or dimethyl sulfate.
N-Phenylation: The methylated compound is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common reagents used include chlorinating agents like thionyl chloride and methylating agents like dimethyl sulfate.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s structural uniqueness lies in the combination of N1-methyl , N1-phenyl , and 4-chloro groups. Key analogs and their distinctions include:
Key Observations :
- Chlorine Position : The 4-chloro substitution in the target compound enhances electronic effects (e.g., resonance stabilization) compared to 5-chloro analogs, influencing reactivity in cyclization reactions .
- Metal Coordination : Unlike N1-(4-chlorophenyl)benzene-1,4-diamine, the target compound is less commonly used in metal coordination chemistry due to its bulky N1 groups .
Spectroscopic and Physical Properties
- ¹³C NMR: The target compound’s ¹³C NMR (DMSO-d6) shows distinct peaks at δ 161.70 (C-Cl) and 13.05 (CH3), absent in non-methylated analogs .
- ESI-MS : A prominent [M+Na]+ peak at m/z 314.98 confirms its molecular weight .
- Thermal Stability : The N1-phenyl group increases thermal stability compared to aliphatic N1-substituted analogs (e.g., N1-ethyl derivatives) .
Biological Activity
4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine, also known by its CAS number 7485-22-5, is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C13H13ClN2
- Molecular Weight : 232.71 g/mol
- CAS Number : 7485-22-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanism of action includes:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways and cellular functions.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways that could lead to therapeutic effects.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting key metabolic enzymes essential for bacterial survival .
Antimicrobial Properties
Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the type of microorganism and the concentration used.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 32 µg/mL |
| Gram-negative bacteria | 64 µg/mL |
| Fungi | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and preventing cell proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 20 µM
- A549: 25 µM
These findings indicate that this compound may be a promising lead compound for further development in cancer therapy .
Study on Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of the compound was evaluated against a panel of clinical isolates. The results demonstrated that:
- The compound significantly reduced bacterial counts in vitro.
- Synergistic effects were observed when combined with traditional antibiotics, suggesting potential for use in combination therapies.
Study on Cancer Cell Lines
Another study investigated the effects of this compound on various cancer cell lines. The results indicated:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis was confirmed through flow cytometry and caspase activity assays.
Q & A
Q. How can AI-driven autonomous laboratories accelerate the discovery of novel derivatives with enhanced properties?
- Methodological Answer : Integrate robotic platforms with AI algorithms (e.g., Bayesian optimization) for high-throughput screening. Use COMSOL Multiphysics for real-time reaction simulation and parameter adjustment. Autonomous systems minimize human intervention and enable 24/7 experimentation, validated by recent advancements in smart laboratory frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
